Furafylline

准备方法

合成路线和反应条件: 呋喃茶碱可以通过多步过程合成,该过程涉及在碱性条件下将 1,8-二甲基黄嘌呤与 2-呋喃甲基氯反应。 该反应通常涉及在非质子溶剂(如二甲基甲酰胺或二甲基亚砜)中使用氢化钠或碳酸钾等碱 .

工业生产方法: 虽然呋喃茶碱的具体工业生产方法尚未得到广泛的记载,但其合成通常遵循实验室制备路线,并针对规模、产量和纯度进行优化。 工业过程可能涉及连续流反应器和先进的纯化技术,以确保高质量的生产。

化学反应分析

反应类型: 呋喃茶碱主要由于存在反应性官能团而发生取代反应。 它也可以参与氧化和还原反应,尽管这些反应不太常见。

常见试剂和条件:

取代反应: 通常涉及在温和条件下使用胺或硫醇等亲核试剂。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 可能涉及硼氢化钠或氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,用胺取代可以产生氨基甲基衍生物,而氧化可以产生羟基化产物。

科学研究应用

Biochemical Research Applications

Furafylline is primarily utilized in studies investigating the metabolism of drugs and environmental contaminants. Its selectivity for CYP1A2 makes it a valuable tool for researchers studying the enzyme's role in drug metabolism and the activation of procarcinogens.

Pharmacological Applications

Although this compound was initially intended for asthma treatment, its pharmacological implications extend beyond respiratory conditions.

Bronchodilation

- Long-acting Bronchodilator : this compound was developed as an alternative to theophylline, offering prolonged bronchodilation effects. However, its clinical use has been limited due to adverse effects associated with CYP1A2 inhibition, particularly increased plasma caffeine levels .

Cancer Research

- Role in Carcinogen Activation : Research has shown that this compound can reduce DNA adduct formation from tobacco carcinogens by inhibiting CYP1A2. This suggests potential applications in cancer prevention strategies by modulating the metabolism of carcinogenic compounds .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various research contexts:

作用机制

呋喃茶碱通过选择性抑制细胞色素 P450 1A2 酶发挥作用。 这种抑制阻止了某些药物和内源性化合物的代谢,导致这些物质在体内的水平升高。 呋喃茶碱的分子靶点是细胞色素 P450 1A2 酶的活性位点,它在那里结合并阻断酶的活性 .

类似化合物:

茶碱: 另一种用于治疗哮喘的甲基黄嘌呤衍生物。

咖啡因: 一种众所周知的兴奋剂,它也抑制细胞色素 P450 酶,但选择性较低。

副黄嘌呤: 咖啡因的一种代谢物,具有相似的性质。

比较: 呋喃茶碱在对细胞色素 P450 1A2 酶的高选择性方面是独一无二的,这使其成为研究和潜在治疗应用中的宝贵工具。 与茶碱和咖啡因不同,呋喃茶碱的作用时间更长,抑制机制更具针对性 .

相似化合物的比较

Theophylline: Another methylxanthine derivative used in the treatment of asthma.

Caffeine: A well-known stimulant that also inhibits cytochrome P450 enzymes but with less selectivity.

Paraxanthine: A metabolite of caffeine with similar properties.

Comparison: Furafylline is unique in its high selectivity for the cytochrome P450 1A2 enzyme, making it a valuable tool in research and potential therapeutic applications. Unlike theophylline and caffeine, this compound has a longer duration of action and a more targeted mechanism of inhibition .

生物活性

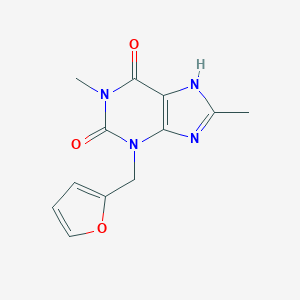

Furafylline, chemically known as 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, is a methylxanthine derivative primarily recognized for its role as a selective inhibitor of cytochrome P450 1A2 (CYP1A2). This compound has garnered attention due to its significant implications in pharmacology, particularly in drug metabolism and interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and relevant studies.

This compound exhibits its biological activity primarily through the inhibition of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by this compound is characterized as non-competitive , which means it can bind to the enzyme regardless of the presence of a substrate, thereby reducing the overall metabolic activity without competing for the active site.

Key Findings:

- IC50 Values : this compound has an IC50 value of approximately 0.07 µM for phenacetin O-deethylase activity, indicating high potency in inhibiting CYP1A2 .

- Selectivity : It shows minimal inhibitory effects on other P450 isoenzymes such as CYP2A6 and CYP2C19, underscoring its selectivity for CYP1A2 .

Comparative Biological Activity

The following table summarizes the comparative inhibitory effects of this compound on various cytochrome P450 enzymes:

| Enzyme | Inhibition Type | IC50 (µM) | Remarks |

|---|---|---|---|

| CYP1A2 | Non-competitive | 0.07 | Highly selective inhibitor |

| CYP2A6 | Minimal effect | N/A | Little to no inhibition observed |

| CYP2C19 | Minimal effect | N/A | Little to no inhibition observed |

| CYP1A1 | No effect | N/A | No inhibition in smokers' placental samples |

Study 1: In Vivo Effects on Caffeine Metabolism

One notable study investigated the impact of this compound on caffeine metabolism. The administration of this compound resulted in elevated plasma levels of caffeine due to its inhibitory effects on caffeine oxidation mediated by CYP1A2. This suggests that this compound can significantly alter pharmacokinetics in patients taking caffeine-containing medications .

Study 2: In Vitro Inhibition Studies

Research conducted on hepatic microsomes from various species demonstrated that this compound effectively inhibited 7-methoxyresorufin-O-demethylase activity across different poultry species. This study highlighted the potential use of this compound as a model compound for assessing P450 activity in non-mammalian systems .

Study 3: Isoform Selectivity

Further mechanistic studies confirmed that this compound selectively inhibits CYP1A2 without affecting other isoforms such as CYP1A1 or CYP2C9. This specificity is critical for understanding drug interactions and potential adverse effects when co-administered with other medications metabolized by different P450 enzymes .

属性

IUPAC Name |

3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQZGCIVHYLPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045153 | |

| Record name | 3-Furfuryl-1,8-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80288-49-9 | |

| Record name | Furafylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80288-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furfuryl-1,8-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。